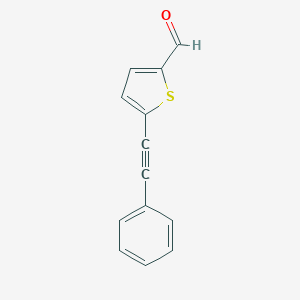

4-Iodothiophene-2-carbaldehyde

概要

説明

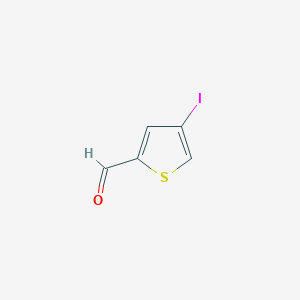

4-Iodothiophene-2-carbaldehyde is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds with a sulfur atom in a five-membered ring. The presence of the iodo substituent and the aldehyde functional group in the molecule of 4-iodothiophene-2-carbaldehyde makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel and unexpected domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol has been developed to produce 3,5-disubstituted-4-aminothiophene-2-carbaldehydes in an efficient and eco-friendly manner . Although this method does not directly synthesize 4-iodothiophene-2-carbaldehyde, it provides insight into the synthetic strategies that can be employed for thiophene derivatives. Additionally, the Suzuki-Miyaura cross-coupling reaction has been utilized to synthesize a series of 4-arylthiophene-2-carbaldehyde compounds, demonstrating the versatility of thiophene derivatives in coupling reactions .

Molecular Structure Analysis

The molecular structure of 4-iodothiophene-2-carbaldehyde is characterized by the presence of an iodine atom at the fourth position and an aldehyde group at the second position of the thiophene ring. This structure is pivotal for further chemical transformations, as seen in the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . The iodine atom, in particular, is a reactive site that can undergo various reactions, including oxidative addition in palladium-catalyzed reactions.

Chemical Reactions Analysis

4-Iodothiophene-2-carbaldehyde can participate in a range of chemical reactions. The iodine substituent makes it a suitable candidate for further functionalization through palladium-catalyzed coupling reactions, as demonstrated in the synthesis of 4H-thieno[3,2-c]chromenes . The aldehyde group also provides a reactive site for nucleophilic addition reactions, which can lead to the formation of various alcohols, acids, and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodothiophene-2-carbaldehyde are influenced by both the thiophene ring and the substituents attached to it. The iodine atom contributes to the compound's molecular weight and density, while the aldehyde group affects its boiling point and solubility. The compound's reactivity is also determined by these functional groups, with the iodine providing a site for oxidative addition and the aldehyde group being prone to nucleophilic attack. Although the specific physical and chemical properties of 4-iodothiophene-2-carbaldehyde are not detailed in the provided papers, general trends can be inferred from the behavior of similar thiophene derivatives .

科学的研究の応用

Synthesis of 4H-Thieno[3,2-c]chromenes

The iodination of 4-chloromethylthiophene-2-carbaldehyde produces 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. These compounds are then cyclized to yield 4H-thieno[3,2-c]chromene-2-carbaldehydes, showcasing the use of 4-Iodothiophene-2-carbaldehyde in synthesizing complex organic molecules (Fisyuk et al., 2012).

Photochemical Synthesis of Phenyl-2-thienyl Derivatives

The irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde leads to the formation of 5-phenyl derivatives, indicating the reactivity of such compounds under photochemical conditions (Antonioletti et al., 1986).

Antibacterial and Biological Evaluation

A study synthesized various 4-arylthiophene-2-carbaldehyde compounds and evaluated them for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. The study highlights the potential biomedical applications of these compounds (Ali et al., 2013).

Synthesis and Optical Properties of 2-Functionally Substituted 4,5-Dihydrothieno[3,2-c]quinolines

This study presents the synthesis of N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes and their conversion to 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes. The optical properties of these compounds were investigated, suggesting their potential application in materials science, such as invisible ink dyes (Bogza et al., 2018).

Preparation of 3,5-Disubstituted-4-aminothiophene-2-carbaldehyde

This research demonstrated a direct synthesis method for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, highlighting an efficient and eco-friendly approach (Chen et al., 2014).

Safety And Hazards

将来の方向性

While the future directions for 4-Iodothiophene-2-carbaldehyde are not explicitly mentioned in the available literature, thiophene derivatives are of significant interest in various fields. They are essential in industrial chemistry and material science, and play a vital role in the advancement of organic semiconductors . They also exhibit many pharmacological properties, suggesting potential applications in medicinal chemistry .

特性

IUPAC Name |

4-iodothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOKISLKNLACDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

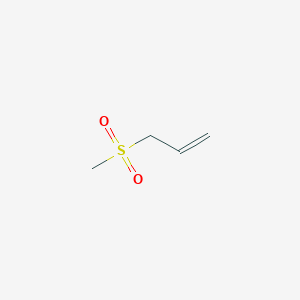

C1=C(SC=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617829 | |

| Record name | 4-Iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodothiophene-2-carbaldehyde | |

CAS RN |

18812-38-9 | |

| Record name | 4-Iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

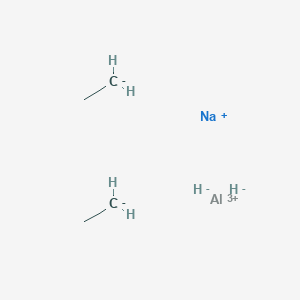

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。